Tromethamine phosphate

描述

准备方法

Synthetic Routes and Reaction Conditions: The preparation of tromethamine phosphate typically involves the reaction of tromethamine with phosphoric acid. The reaction is carried out in an aqueous medium, where tromethamine acts as a base, neutralizing the phosphoric acid to form the phosphate salt. The reaction can be represented as follows:

(HOCH2

生物活性

Tromethamine phosphate (THAM), also known as tris(hydroxymethyl)aminomethane phosphate, is a compound primarily used in clinical settings for its buffering capacity and ability to correct metabolic acidosis. This article explores the biological activity of this compound, focusing on its pharmacokinetics, therapeutic applications, and case studies that highlight its efficacy and safety.

Pharmacokinetics

This compound is administered intravenously and exhibits rapid distribution into the extracellular space. Its primary mechanism involves the elimination of hydrogen ions (H+) from the extracellular fluid, which leads to the generation of bicarbonate ions that can penetrate intracellular compartments. Studies have shown that:

- Distribution : Tromethamine diffuses slowly into various tissues, with faster uptake observed in liver cells compared to other tissues such as the heart and brain. The steady-state concentration in liver cells is reached more quickly than in other tissues .

- Renal Excretion : Approximately 82% of tromethamine is eliminated via the kidneys within 24 hours post-infusion. The renal excretion rate varies with age; older rats exhibit slower excretion rates compared to younger ones .

- Half-Life : The half-life of tromethamine in plasma is around 90 minutes, with varying times to equilibrium for different tissues (e.g., heart: 2.7 hours; skeletal muscle: 5 hours) .

Therapeutic Applications

This compound has several clinical applications:

- Metabolic Acidosis Treatment : It is primarily used to treat metabolic acidosis in patients undergoing surgery or those with severe acid-base imbalances. Its buffering action helps stabilize pH levels in the blood .

- Chronic Bacterial Prostatitis : A study involving difficult-to-treat chronic bacterial prostatitis indicated that fosfomycin-tromethamine therapy resulted in a clinical response in 47% of patients after a median follow-up of 20 months .

- Cystic Fibrosis Airway Treatment : Research suggests that inhaled tromethamine may be repurposed to alkalinize airway surface liquid (ASL) in cystic fibrosis patients, potentially enhancing bacterial killing and improving lung function .

Case Study 1: Respiratory Acidosis Post-Surgery

A 30-year-old woman developed severe respiratory acidosis following cardiac surgery. Administration of tromethamine effectively corrected her acid-base imbalance, demonstrating its utility in critical care settings .

Case Study 2: Chronic Bacterial Prostatitis

In a retrospective study involving 15 patients with chronic bacterial prostatitis resistant to conventional antibiotics, treatment with fosfomycin-tromethamine resulted in microbiological eradication in 53% of cases after six weeks, with no significant side effects reported .

Research Findings

Recent studies have explored various aspects of this compound's biological activity:

科学研究应用

Medical Applications

Tromethamine phosphate is primarily used in clinical settings for its buffering capacity, particularly in treating metabolic acidosis. Its applications include:

- Buffering Agent : Tromethamine is utilized to maintain pH levels in various medical conditions, especially during surgeries and in critical care settings where acid-base balance is crucial. It helps in alkalinizing serum, which can last from 16 to 48 hours post-administration .

- Management of Respiratory Distress : Intravenous administration of tromethamine has been effective in treating respiratory distress syndromes in both adults and infants . It assists in managing increased intracranial pressure following trauma.

- Renal Acidosis Treatment : Orally administered tromethamine citrate syrup is used to treat renal acidosis and facilitate the chemolysis of renal calculi .

- Inhalation Therapy for Cystic Fibrosis : Recent studies have explored inhaled tromethamine as a potential therapy for cystic fibrosis (CF). Inhalation of tromethamine has shown promise in enhancing airway surface liquid pH, which may improve bacterial killing and overall lung function in CF patients .

Pharmaceutical Formulations

This compound serves as an excipient in various drug formulations:

- Injectable Preparations : It is commonly included in injectable formulations due to its ability to stabilize pH and enhance solubility for certain drugs, such as prostacyclin and ketorolac .

- Fast-Dissolving Tablets : Research has demonstrated the formulation of fast-dissolving tablets using tromethamine as a key component, optimizing drug release profiles for medications like ketorolac .

Case Study 1: Respiratory Acidosis Post-Surgery

A 30-year-old woman developed severe respiratory acidosis following cardiac surgery. She was treated with intravenous tromethamine, which successfully corrected her acid-base imbalance without significant adverse effects . This case highlights the effectiveness of tromethamine in acute clinical scenarios.

Case Study 2: Cystic Fibrosis Treatment

In a clinical trial involving patients with cystic fibrosis, inhaled tromethamine was administered to assess its impact on airway pH and bacterial clearance. Results indicated a significant improvement in airway surface liquid pH and enhanced bacterial killing, suggesting that tromethamine could be a beneficial adjunct therapy for CF patients .

Safety Profile

The safety assessment of tromethamine indicates that while it is generally well-tolerated, there are potential risks associated with its use, particularly at high doses or prolonged administration. Adverse effects may include:

- Injection Site Reactions : Chronic cellulitis and necrosis have been observed at injection sites in animal studies .

- Renal Effects : Some studies have reported nephrotoxicity associated with high doses of tromethamine, necessitating careful monitoring during treatment .

Data Summary Table

常见问题

Basic Research Questions

Q. Q1. What criteria should guide the selection of tromethamine phosphate buffers over other buffering agents in experimental formulations?

Methodological Answer : this compound buffers are selected based on their buffering capacity (pKa ~7.2–8.1), compatibility with biological systems, and minimal interference with enzymatic assays. For example, phosphate buffers are avoided in systems involving heavy metals due to precipitation risks, while tromethamine’s buffering range near physiological pH (7.4–8.1) makes it suitable for protein stabilization . When designing experiments, compare pH stability under stress conditions (e.g., freezing-induced pH shifts: tromethamine buffers shift +2.1 units vs. phosphate’s -1.8 units) and validate with differential scanning calorimetry (DSC) or circular dichroism (CD) to assess protein-buffer interactions .

Q. Q2. How can researchers mitigate tromethamine-phosphate interactions in multi-component crystalline systems?

Methodological Answer : Tromethamine’s propensity to form stable adducts with phosphate derivatives (e.g., phosphoryl-Tris) requires careful crystallographic analysis. Use X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) to characterize crystal structures. For dissolution studies, employ phosphate-buffered saline (PBS, pH 7.4) to simulate physiological conditions and monitor ionic dissociation via high-performance liquid chromatography (HPLC) with ammonium dihydrogen phosphate mobile phases (e.g., 0.05M, pH 3) . Pre-formulation studies should include stability testing under varying humidity and temperature to identify incompatible excipients .

Advanced Research Questions

Q. Q3. How do conflicting toxicity profiles of this compound in literature impact experimental risk assessment?

Methodological Answer : Discrepancies arise from tromethamine’s metabolic byproducts (e.g., formaldehyde via hepatic microsomal oxidation) and species-specific toxicity. Address contradictions by:

Conducting in vitro hepatocyte assays with 14C-labelled tromethamine to track metabolite formation .

Validating nephrotoxicity risks using renal proximal tubule cell models exposed to phosphoryl-Tris derivatives .

Cross-referencing regulatory guidelines (e.g., FDA Category C for reproductive toxicity) and preclinical data from the Agency for Toxic Substances and Disease Registry .

Q. Q4. What analytical strategies resolve tromethamine-phosphate buffer instability in lyophilized biologics?

Methodological Answer : Lyophilization-induced pH shifts destabilize tromethamine-phosphate formulations. Mitigate this by:

Pre-lyophilization pH adjustment using tromethamine-HCl (pH 9.2) or sodium bicarbonate .

Post-reconstitution stability testing via dynamic light scattering (DLS) for aggregate formation.

Comparing with citrate or histidine buffers (e.g., Besponsa ADC uses 18 mM tromethamine at pH 8.0) to identify optimal buffer excipients .

Q. Q5. How do tromethamine-phosphate interactions affect dissolution kinetics in solid dispersions?

Methodological Answer : Tromethamine enhances dissolution rates via salt formation (e.g., ketoprofen-tromethamine multicomponent crystals show 2.95-fold dissolution improvement in PBS). Methodology:

Prepare co-crystals using solvent evaporation or grinding.

Characterize with powder XRD and dissolution testing (USP Apparatus II, 50 rpm, 37°C).

Compare with pure API dissolution profiles to quantify enhancement .

Q. Data Contradiction Analysis

Q. Q6. Why do studies report conflicting outcomes on tromethamine’s role in enzyme inhibition?

Methodological Answer : Variability stems from assay conditions (e.g., buffer ionic strength, presence of divalent cations). Resolve contradictions by:

Replicating assays in phosphate-free buffers (e.g., HEPES) to isolate tromethamine’s effects.

Validating findings with isothermal titration calorimetry (ITC) to measure binding affinities.

Referencing USP monographs for standardized impurity testing (e.g., 2-amino-1,3-propanediol limits) .

属性

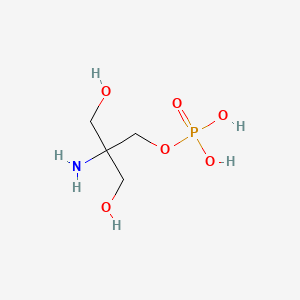

IUPAC Name |

[2-amino-3-hydroxy-2-(hydroxymethyl)propyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12NO6P/c5-4(1-6,2-7)3-11-12(8,9)10/h6-7H,1-3,5H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRRRIZHWQMAVLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)(COP(=O)(O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90177558 | |

| Record name | Tromethamine phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23001-39-0 | |

| Record name | Tromethamine phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023001390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tromethamine phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fosfomycin Trometamol EP Impurity C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TROMETHAMINE PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EIH974RZ8V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。